Isochlorogenic acid b
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isochlorogenic acid b can be synthesized through the esterification of quinic acid with caffeic acid. The reaction typically involves the use of catalysts such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources such as Lonicera japonica (honeysuckle) using solvents like ethanol or methanol . The extract is then subjected to purification processes, including macroporous resin adsorption and preparative chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isochlorogenic acid b undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Esterification: It can form esters with other acids.
Hydrolysis: Hydrolysis can break it down into quinic acid and caffeic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Simpler phenolic compounds.
Esterification: Various esters.
Hydrolysis: Quinic acid and caffeic acid.
Scientific Research Applications
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its neuroprotective, hepatoprotective, and cardiovascular protective effects.
Industry: Utilized in the development of nutraceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
Isochlorogenic acid b exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Neuroprotective Effects: It protects neurons from damage by reducing oxidative stress and inflammation.
Hepatoprotective Effects: It prevents liver damage by inhibiting the activation of hepatic stellate cells and reducing fibrosis.
Comparison with Similar Compounds
Isochlorogenic acid b is compared with other similar compounds, such as:
Chlorogenic Acid: This compound has more hydroxyl groups, making it a more potent antioxidant.
Isochlorogenic Acid A and C: These isomers have similar structures but differ in the position of caffeoyl groups on the quinic acid core.
List of Similar Compounds
- Chlorogenic Acid
- Isochlorogenic Acid A
- Isochlorogenic Acid C
Properties
CAS No. |
102851-07-0 |
---|---|
Molecular Formula |
C25H24O12 |
Molecular Weight |
516.4 g/mol |
IUPAC Name |
(1S,3R,4R,5R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m1/s1 |
InChI Key |
UFCLZKMFXSILNL-BBLPPJRLSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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